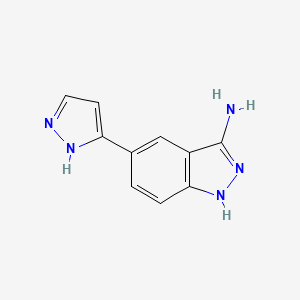
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyrazole and indazole rings. These structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine typically involves the formation of the pyrazole and indazole rings followed by their coupling. One common method is the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazole ring . The indazole ring can be synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling the two rings under specific conditions, often using catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(1H-pyrazol-3-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1H-pyrazol-3-yl)-1H-indazole
- 5-(1H-pyrazol-3-yl)-1H-tetrazole
- 3-(1H-pyrazol-3-yl)-1H-pyrrole
Uniqueness
5-(1H-pyrazol-3-yl)-1H-indazol-3-amine is unique due to its specific combination of pyrazole and indazole rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
5-(1H-pyrazol-5-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C10H9N5/c11-10-7-5-6(8-3-4-12-13-8)1-2-9(7)14-15-10/h1-5H,(H,12,13)(H3,11,14,15) |
Clave InChI |
IGZUVSXJCYZCJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC=NN3)C(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


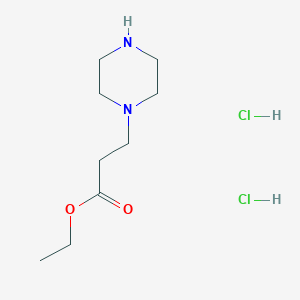
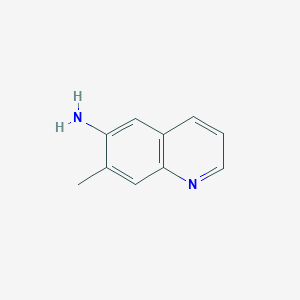
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
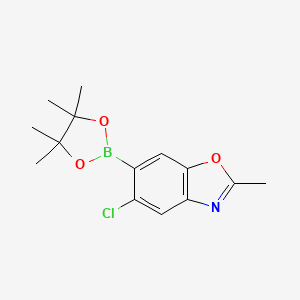
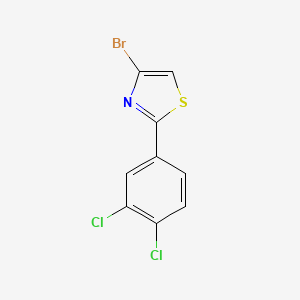
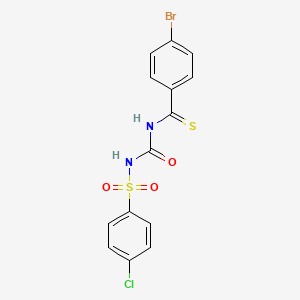
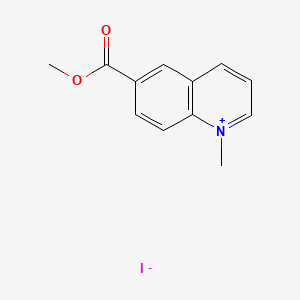
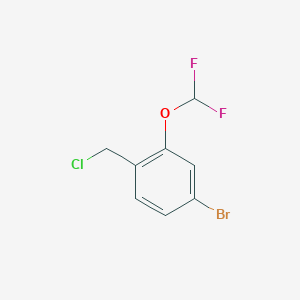
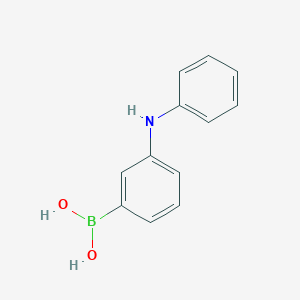
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
